
1-Butyl-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential medicinal properties. It belongs to the class of thiourea derivatives and has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Anticancer Activity
- The synthesis of derivatives incorporating the 2-oxo-1,2-dihydroquinolin-3-yl moiety has been explored for their potential anticancer effects. One study produced derivatives to test against the breast cancer MCF-7 cell line, finding significant anticancer activity in some compounds when compared to the reference compound Dox (Gaber et al., 2021).
Solar Cell Improvement
- The compound's derivatives have been investigated for improving photoelectric conversion in dye-sensitized solar cells. A study found that co-sensitization with near-infrared absorbing cyanine dyes, which include a structure similar to the compound , can enhance solar cell efficiency (Wu et al., 2009).
Antimicrobial Agents
- Novel thiazole derivatives, incorporating a similar structure, have been synthesized and evaluated for their antimicrobial activities. For instance, one study designed and tested such derivatives as potential DNA gyrase inhibitors and found good antibacterial and antifungal activities in some compounds (Khidre & Radini, 2021).
Synthesis of Novel Compounds
- The compound's structure has been used in various syntheses of new chemical entities. For instance, one-pot syntheses have been conducted to produce compounds like 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas with potential applications in different fields (Fathalla et al., 2001).
Antitubercular Activity
- The compound's derivatives have been explored for their potential as antitubercular agents. A study synthesized a series of related compounds and evaluated them against Mycobacterium tuberculosis, identifying several promising agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found in many important synthetic drug molecules and play a significant role in cell biology .
Mode of Action
Indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
1-butyl-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-5-9-19-18(23)20-10-8-15-11-14-7-6-12(2)13(3)16(14)21-17(15)22/h6-7,11H,4-5,8-10H2,1-3H3,(H,21,22)(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKYEEOCGHHVRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)

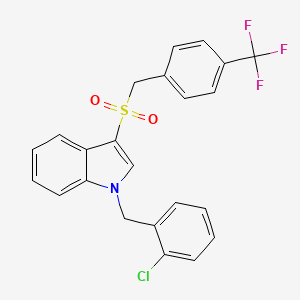
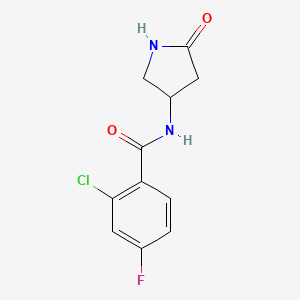
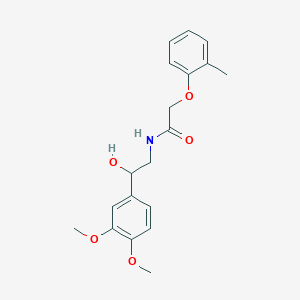
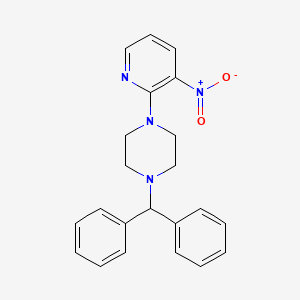
![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)

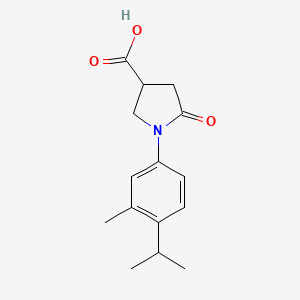
![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2369867.png)
![4-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2369870.png)